Hydroxybupropion-d8

Isotopic Purity Deuterium Incorporation Internal Standard

Hydroxybupropion-d8 is the superior stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS quantification of hydroxybupropion in complex biological matrices. Unlike d6 analogs, its +8 Da mass shift provides a wider separation window, effectively eliminating isotopic cross-talk from the unlabeled analyte at high concentrations—critical for low LLOQs in pediatric, TDM, and bioequivalence studies. Supplied with full characterization data compliant with ANDA and QC guidelines, this ≥98 atom% D standard ensures method robustness and regulatory compliance. Choose the internal standard that delivers reliable peak integration and accurate quantification across a wide dynamic range.

Molecular Formula C13H18ClNO2
Molecular Weight 263.79 g/mol
Cat. No. B12341073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxybupropion-d8
Molecular FormulaC13H18ClNO2
Molecular Weight263.79 g/mol
Structural Identifiers
SMILESCC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)CO
InChIInChI=1S/C13H18ClNO2/c1-9(15-13(2,3)8-16)12(17)10-5-4-6-11(14)7-10/h4-7,9,15-16H,8H2,1-3H3/i2D3,3D3,8D2
InChIKeyAKOAEVOSDHIVFX-IBKKAOJUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydroxybupropion-d8: A High-Purity Deuterated Internal Standard for Quantitative LC-MS/MS Analysis of Bupropion's Primary Metabolite


Hydroxybupropion-d8 (CAS 1309283-18-8) is a deuterium-labeled analog of hydroxybupropion, the major active metabolite of the antidepressant and smoking cessation drug bupropion . It is classified as a stable isotope-labeled internal standard (SIL-IS), specifically designed for use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays [1]. The compound is characterized by the replacement of eight hydrogen atoms with deuterium, resulting in a molecular formula of C13H10D8ClNO2 and a molecular weight of 263.79 g/mol, representing a nominal mass shift of +8 Da relative to the unlabeled analyte . This substantial mass difference is essential for resolving the internal standard signal from the analyte of interest in complex biological matrices, thereby ensuring accurate and precise quantification [1].

The Critical Analytical Differentiation of Hydroxybupropion-d8: Why D6 or Unlabeled Standards Are Not Sufficient


The selection of a stable isotope-labeled internal standard (SIL-IS) is not an arbitrary choice in quantitative bioanalysis; it is a critical decision with direct consequences for data quality, method robustness, and regulatory compliance. Hydroxybupropion-d8 offers specific, quantifiable advantages over both its unlabeled counterpart and lower-deuterated analogs like hydroxybupropion-d6. Using unlabeled hydroxybupropion as an internal standard is fundamentally unsound in LC-MS/MS due to its identical mass and chromatographic behavior, precluding its use for ion suppression correction or accurate quantification [1]. While hydroxybupropion-d6 provides a +6 Da mass shift, it may still be susceptible to cross-talk from the naturally occurring M+2 or M+4 isotopes of the unlabeled analyte, particularly at high concentrations, which can compromise accuracy at lower limits of quantification (LLOQ) [2]. Hydroxybupropion-d8, with its +8 Da mass shift, provides a wider separation window, effectively mitigating this risk of isotopic interference and ensuring more reliable peak integration [2]. The following evidence section details the specific, quantifiable parameters where the d8 compound demonstrates superior performance.

Quantitative Evidence for Hydroxybupropion-d8: A Comparative Analysis Against Unlabeled Hydroxybupropion and Hydroxybupropion-d6


Isotopic Purity: A Quantitative Comparison of Deuterium Incorporation for Hydroxybupropion-d8 vs. d6

High isotopic purity is paramount for a SIL-IS to function as a true mimic of the analyte without contributing to the signal of the unlabeled channel. Hydroxybupropion-d8 is commercially available with a guaranteed isotopic purity of ≥98 atom% D . This is compared to a commercial specification for hydroxybupropion-d6, which is offered at ≥97% purity without a specified atom% D value, potentially indicating lower deuterium incorporation or less rigorous quality control . Higher atom% D ensures minimal contribution to the M0 (unlabeled) mass channel, thereby preserving the linearity and accuracy of the calibration curve at low concentrations.

Isotopic Purity Deuterium Incorporation Internal Standard

Mass Spectrometric Resolution: Evaluating +8 Da vs. +6 Da Mass Shift for Hydroxybupropion-d8 to Minimize Isotopic Interference

The nominal mass difference between the internal standard and the unlabeled analyte is a primary defense against isotopic interference in LC-MS/MS. Hydroxybupropion-d8 provides a +8 Da mass shift from the unlabeled compound (m/z 256 to 264) [1]. In contrast, hydroxybupropion-d6 provides a +6 Da shift . The +8 Da shift of the d8 compound offers a significantly reduced risk of isotopic cross-talk from the naturally abundant M+2 and M+4 isotopes of the unlabeled hydroxybupropion (containing 37Cl and 13C), which can be especially problematic in studies with a wide dynamic range where analyte concentrations may be several orders of magnitude higher than the LLOQ.

Mass Spectrometry Isotopic Interference Cross-talk

Regulatory Compliance and Application Scope: Use of Hydroxybupropion-d8 for ANDA and Method Validation

For pharmaceutical quality control and Abbreviated New Drug Applications (ANDA), the use of well-characterized reference standards is mandated. Hydroxybupropion-d8 is explicitly supplied with detailed characterization data compliant with regulatory guidelines and is intended for analytical method development, method validation (AMV), and Quality Control (QC) applications for ANDA or during commercial production [1]. While hydroxybupropion-d6 is also used as a SIL-IS in research, the vendor's explicit positioning of the d8 compound for ANDA and QC applications suggests a higher level of supporting documentation and traceability, which can streamline regulatory submission processes for pharmaceutical manufacturers.

Regulatory Compliance ANDA Method Validation

Application in Stable-Isotope Assisted Metabolite Identification: Tracking Hydroxybupropion-d8 Generation from a d9-Bupropion Probe

Hydroxybupropion-d8 serves a dual purpose beyond its role as a conventional internal standard. It is also the expected metabolic product when using a d9-labeled bupropion probe in drug metabolism studies. A study published in Nature Communications demonstrates this application, where d9-bupropion is incubated with an S9 enzyme system, yielding d8-(2S,3S)-hydroxybupropion, which is then detected via its unique mass (m/z 264.1600) [1]. This method allows for the unambiguous tracking of the metabolite's formation from the parent drug, providing a powerful tool for differentiating the drug's metabolism from endogenous or background compounds.

Metabolite Identification In Vitro Metabolism Stable Isotope Tracing

Optimized Application Scenarios for Hydroxybupropion-d8 Based on Validated Analytical Performance


Bioequivalence Studies and Abbreviated New Drug Applications (ANDAs) for Bupropion Formulations

In the context of a bioequivalence study for a generic bupropion extended-release tablet, hydroxybupropion-d8 is the ideal internal standard. Its high isotopic purity (≥98 atom% D) minimizes interference, ensuring accurate measurement of hydroxybupropion concentrations across a wide dynamic range . As the compound is supplied with detailed characterization data compliant with regulatory guidelines for ANDA and QC applications, its use can simplify method validation documentation and support a smoother regulatory review process [1].

High-Sensitivity Clinical Pharmacokinetic (PK) and Forensic Toxicology Analysis

For clinical studies requiring precise quantitation of low-abundance hydroxybupropion, such as in pediatric trials or for therapeutic drug monitoring in special populations, hydroxybupropion-d8 is the superior choice. The +8 Da mass shift, compared to the +6 Da shift of d6 analogs, provides a greater margin of safety against isotopic cross-talk from the unlabeled analyte [2]. This is critical for achieving low limits of quantification (LLOQ) with high confidence, particularly in complex matrices like whole blood or umbilical cord plasma, where methods have been validated down to the low ng/mL range [3].

In Vitro Drug Metabolism and Transporter Studies Using Stable Isotope Tracing

Hydroxybupropion-d8 is not merely a quantification tool but also a product in stable-isotope tracing experiments. By using a d9-bupropion probe in an in vitro hepatocyte or S9 fraction incubation, researchers can specifically monitor the generation of d8-hydroxybupropion via LC-MS/MS. This approach provides unambiguous evidence of metabolic conversion, differentiating it from any background hydroxybupropion present in the biological matrix. This application is particularly valuable for studying the stereoselective metabolism of bupropion by CYP2B6 and for investigating potential drug-drug interactions [4].

Cross-Validation of High-Throughput LC-MS/MS and HT-SPE-MS/MS Methods

As analytical laboratories transition to high-throughput methods like HT-SPE-MS/MS, the use of a robust internal standard is essential. Hydroxybupropion-d8, with its verified purity and performance, serves as an excellent calibrator for cross-validating new, rapid methods against established LC-MS/MS protocols. Studies have demonstrated that HT-SPE-MS/MS can achieve comparable accuracy and precision to UPLC-MS for bupropion and its metabolites, but only when properly controlled with a suitable SIL-IS to correct for matrix effects and instrument variability [5].

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